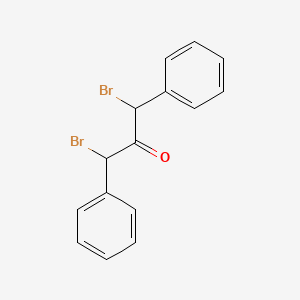![molecular formula C14H10N2O6S B11715423 3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11715423.png)
3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylbenzenesulfonyl)-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a benzoxazole ring substituted with a nitro group and a methylbenzenesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzenesulfonyl)-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available precursors. One common route includes the nitration of a benzoxazole derivative followed by sulfonylation with 4-methylbenzenesulfonyl chloride. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like pyridine for sulfonylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylbenzenesulfonyl)-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of functionalized benzoxazole derivatives .
Aplicaciones Científicas De Investigación
3-(4-Methylbenzenesulfonyl)-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-(4-Methylbenzenesulfonyl)-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzoxazole ring provides a stable scaffold that can interact with various biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-methylbenzenesulfonyl chloride
- 3-Chloro-4-methylbenzenesulfonyl chloride
- Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate
Uniqueness
3-(4-Methylbenzenesulfonyl)-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the combination of its functional groups, which provide a distinct set of chemical properties.
Propiedades
Fórmula molecular |
C14H10N2O6S |
|---|---|
Peso molecular |
334.31 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)sulfonyl-6-nitro-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H10N2O6S/c1-9-2-5-11(6-3-9)23(20,21)15-12-7-4-10(16(18)19)8-13(12)22-14(15)17/h2-8H,1H3 |
Clave InChI |
OFIWHOXLLIPOGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)
![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)
![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11715371.png)
![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)
![N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B11715382.png)
![2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide](/img/structure/B11715385.png)

![(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol](/img/structure/B11715394.png)



![benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate](/img/structure/B11715421.png)
